molecular formula C24H27N3O3 B10919143 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10919143
M. Wt: 405.5 g/mol
InChI Key: VHUMOFQGOJFRHK-UHFFFAOYSA-N
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Description

N~4~-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure It features a bicyclo[221]heptane moiety, a methoxyphenyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Construction of the Isoxazolo[5,4-b]pyridine Core: This can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the different moieties under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Material Science: Possible applications in the development of novel materials with specific properties.

    Biological Studies: Investigating its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N4-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(3-HYDROXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(3-CHLOROPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(3-METHOXYPHENYL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(3-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H27N3O3/c1-13-9-20(23(28)26-14(2)19-11-15-7-8-16(19)10-15)21-22(27-30-24(21)25-13)17-5-4-6-18(12-17)29-3/h4-6,9,12,14-16,19H,7-8,10-11H2,1-3H3,(H,26,28)

InChI Key

VHUMOFQGOJFRHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC(=CC=C3)OC)C(=O)NC(C)C4CC5CCC4C5

Origin of Product

United States

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